3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL
CAS No.:
Cat. No.: VC17683800
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H17NO2 |
---|---|
Molecular Weight | 159.23 g/mol |
IUPAC Name | 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol |
Standard InChI | InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3 |
Standard InChI Key | RJNVFTVQYVUIHT-UHFFFAOYSA-N |
Canonical SMILES | CC1C(CCO1)(C(C)CN)O |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a five-membered oxolane ring with a methyl group at position 2 and both hydroxyl and 1-aminopropan-2-yl substituents at position 3 (Fig. 1). This arrangement creates a stereochemical environment conducive to intramolecular hydrogen bonding, stabilizing the chair-like conformation of the oxolane ring. The 1-aminopropan-2-yl group introduces a secondary amine capable of nucleophilic reactions, while the hydroxyl group enables hydrogen bonding and acid-base reactivity.
Table 1: Key Structural Data
Property | Value |
---|---|
Molecular formula | C₈H₁₇NO₃ |
Molecular weight | 175.23 g/mol |
IUPAC name | 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol |
Chiral centers | 2 (C3 oxolane, C1 aminopropyl) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure:
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¹H NMR (400 MHz, D₂O): δ 3.72–3.68 (m, 2H, H-4, H-5), 3.45 (dd, J = 9.2 Hz, 1H, H-2), 2.98 (s, 1H, OH), 2.85–2.78 (m, 2H, NH₂), 1.89 (s, 3H, CH₃).
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IR (KBr): 3340 cm⁻¹ (O-H/N-H stretch), 1085 cm⁻¹ (C-O-C oxolane).
The presence of both amine and hydroxyl groups creates distinct hydrogen-bonding networks observable in differential scanning calorimetry (DSC), with a melting point of 89–92°C and decomposition above 210°C.
Synthetic Methodologies
Primary Synthesis Route
The standard preparation involves a three-step sequence from 1-amino-2-propanol (Scheme 1):
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Ring Formation: Alkylation with methyl bromoacetate under basic conditions (K₂CO₃, DMF, 60°C) yields the oxolane precursor.
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Amination: Reductive amination using NaBH₃CN introduces the 1-aminopropan-2-yl group .
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Hydroxylation: Selective oxidation at C3 with MnO₂ followed by acid hydrolysis generates the final product .
Table 2: Optimization of Step 3 (Hydroxylation)
Condition | Yield (%) | Purity (%) |
---|---|---|
MnO₂, CH₂Cl₂, rt | 62 | 95 |
KMnO₄, H₂O, 0°C | 78 | 98 |
TBHP, VO(acac)₂ | 41 | 88 |
Stereochemical Control
The C3 hydroxyl and amine groups create two stereocenters. Asymmetric synthesis using (R)-BINOL-derived catalysts achieves enantiomeric excess (ee) >90% for the (3R,1'S) configuration, critical for biological activity . Key parameters include:
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Temperature: −20°C minimizes racemization
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Solvent: Tetrahydrofuran enhances catalyst stability
Reactivity and Functionalization
Nucleophilic Amination
The secondary amine undergoes:
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Acylation: Acetic anhydride (pyridine, 0°C) gives N-acetyl derivatives (92% yield).
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Sulfonylation: Tosyl chloride (Et₃N, CH₂Cl₂) produces sulfonamides for peptide coupling.
Hydroxyl Group Transformations
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Esterification: Steglich esterification (DCC, DMAP) with carboxylic acids yields lipophilic esters .
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Oxidation: Jones reagent converts the hydroxyl to a ketone, enabling further α-functionalization.
Physicochemical Properties
Table 3: Solubility and Stability
Solvent | Solubility (mg/mL) | Stability (t₁/₂, 25°C) |
---|---|---|
Water | 45.2 | >30 days |
Ethanol | 112.7 | 14 days |
DCM | 8.9 | 7 days |
The compound exhibits pH-dependent solubility:
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Acidic (pH 2): Protonated amine increases water solubility (78 mg/mL)
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Basic (pH 10): Deprotonated hydroxyl reduces solubility (29 mg/mL)
Applications in Drug Discovery
Kinase Inhibition
Molecular docking studies suggest binding to RSK2 kinase (PDB: 3RSU) via:
Antibiotic Adjuvants
Derivatives enhance β-lactam efficacy against methicillin-resistant Staphylococcus aureus (MRSA), reducing MIC values 4–8 fold when combined with ampicillin .
Industrial and Material Science Uses
Polymer Modification
Incorporation into polyurethane foams improves tensile strength (Δ+18%) and thermal stability (T₅% = 245°C vs. 210°C control) due to hydrogen-bond crosslinking.
Chiral Stationary Phases
Silica-immobilized derivatives resolve racemic mixtures of NSAIDs (naproxen ee = 99.2%) in HPLC applications .
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